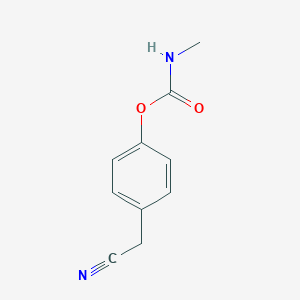
4-(Cyanomethyl)phenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyanomethyl)phenyl methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as carbaryl, a widely used insecticide in agriculture. However,
Wirkmechanismus
The mechanism of action of 4-(Cyanomethyl)phenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the target organism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(Cyanomethyl)phenyl methylcarbamate are well-documented. It has been shown to cause acute toxicity in humans and animals, leading to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Long-term exposure to this compound has also been associated with neurological and developmental effects, including cognitive impairment and behavioral changes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Cyanomethyl)phenyl methylcarbamate in lab experiments is its low cost and availability. It is also relatively stable and can be easily synthesized in large quantities. However, its acute toxicity and potential health hazards pose significant limitations for its use in laboratory experiments.
Zukünftige Richtungen
The potential future directions for research on 4-(Cyanomethyl)phenyl methylcarbamate are numerous. One area of interest is the development of safer and more effective carbamate pesticides for use in agriculture. Another area of research is the development of novel analytical methods for detecting carbamate residues in food and environmental samples. Additionally, further studies are needed to fully understand the long-term effects of exposure to this compound on human health and the environment.
In conclusion, 4-(Cyanomethyl)phenyl methylcarbamate is a chemical compound that has significant potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on human health and the environment.
Synthesemethoden
The synthesis of 4-(Cyanomethyl)phenyl methylcarbamate involves the reaction of 4-hydroxybenzonitrile with methyl isocyanate and subsequent purification to obtain the final product. This method has been optimized to increase the yield of the compound and reduce impurities.
Wissenschaftliche Forschungsanwendungen
4-(Cyanomethyl)phenyl methylcarbamate has been extensively studied for its potential use in various scientific research applications. It has been used as a model compound for studying the effects of carbamate pesticides on human health and the environment. It has also been used in the development of analytical methods for detecting carbamate residues in food and environmental samples.
Eigenschaften
CAS-Nummer |
13792-24-0 |
|---|---|
Produktname |
4-(Cyanomethyl)phenyl methylcarbamate |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
[4-(cyanomethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-12-10(13)14-9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
FNEGSGBSEOKQPB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CC#N |
Kanonische SMILES |
CNC(=O)OC1=CC=C(C=C1)CC#N |
Andere CAS-Nummern |
13792-24-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



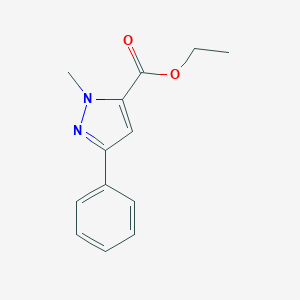
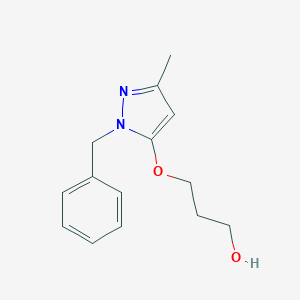
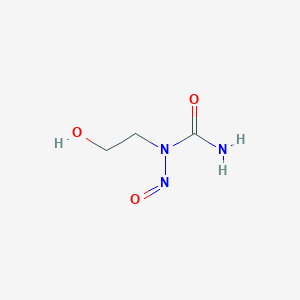
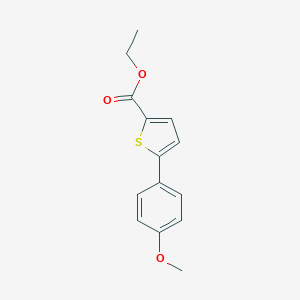
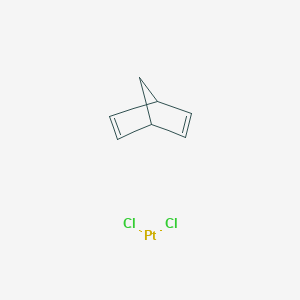
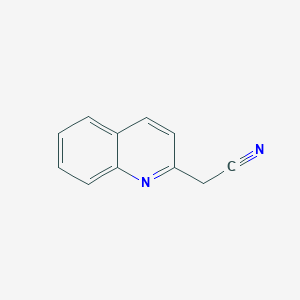
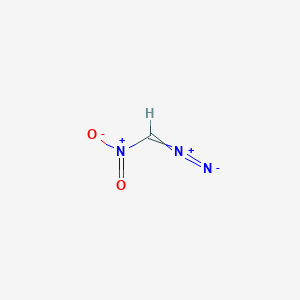
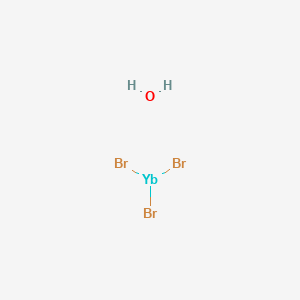
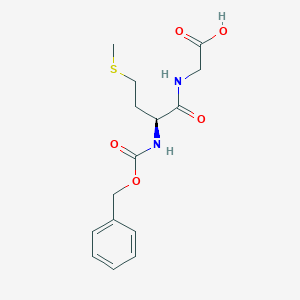

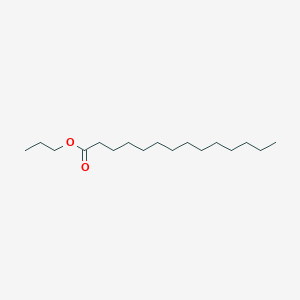
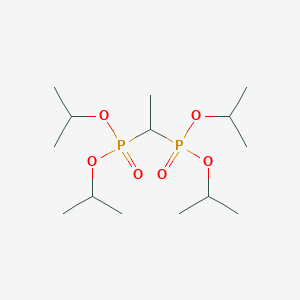
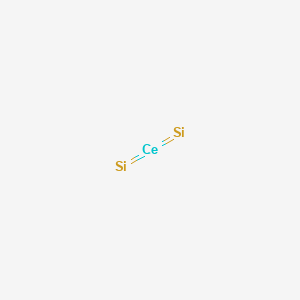
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)